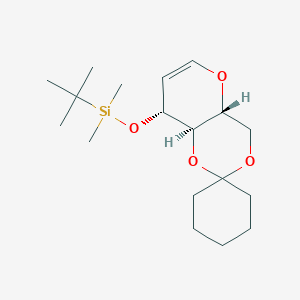
3-O-tert-Butyldimethylsilyl-4,6-O-cyclohexylidene-D-glucal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-O-tert-Butyldimethylsilyl-4,6-O-cyclohexylidene-D-glucal is a derivative of D-glucal, a sugar molecule. This compound is often used in organic synthesis due to its unique protective groups, which can be selectively removed under specific conditions. The tert-butyldimethylsilyl (TBDMS) group and the cyclohexylidene group provide stability and protection to the molecule during various chemical reactions.
Preparation Methods
The synthesis of 3-O-tert-Butyldimethylsilyl-4,6-O-cyclohexylidene-D-glucal typically involves multiple steps:
Protection of Hydroxyl Groups: The hydroxyl groups of D-glucal are protected using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole.
Formation of Cyclohexylidene Group: The protected D-glucal is then reacted with cyclohexanone in the presence of an acid catalyst to form the cyclohexylidene group.
Chemical Reactions Analysis
3-O-tert-Butyldimethylsilyl-4,6-O-cyclohexylidene-D-glucal undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like pyridinium chlorochromate (PCC) to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride (LiAlH4) to produce alcohols.
Substitution: The TBDMS group can be selectively removed using fluoride ions (e.g., tetrabutylammonium fluoride, TBAF), allowing for further functionalization of the molecule.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-O-tert-Butyldimethylsilyl-4,6-O-cyclohexylidene-D-glucal has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, particularly in carbohydrate chemistry.
Biology: The compound can be used in the study of glycosylation processes and the development of glycosylated drugs.
Industry: The compound is used in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-O-tert-Butyldimethylsilyl-4,6-O-cyclohexylidene-D-glucal involves the selective protection and deprotection of hydroxyl groups. The TBDMS group provides steric hindrance, protecting the hydroxyl group from unwanted reactions. The cyclohexylidene group stabilizes the molecule and can be removed under acidic conditions, allowing for further functionalization.
Comparison with Similar Compounds
Similar compounds include:
3-O-tert-Butyldimethylsilyl-4,6-O-benzylidene-D-glucal: This compound has a benzylidene group instead of a cyclohexylidene group, offering different stability and reactivity.
3-O-tert-Butyldimethylsilyl-4,6-O-isopropylidene-D-glucal: The isopropylidene group provides different steric and electronic effects compared to the cyclohexylidene group.
The uniqueness of 3-O-tert-Butyldimethylsilyl-4,6-O-cyclohexylidene-D-glucal lies in its specific protective groups, which offer a balance of stability and reactivity, making it a valuable intermediate in organic synthesis.
Properties
Molecular Formula |
C18H32O4Si |
|---|---|
Molecular Weight |
340.5 g/mol |
IUPAC Name |
[(4aR,8R,8aR)-spiro[4,4a,8,8a-tetrahydropyrano[3,2-d][1,3]dioxine-2,1'-cyclohexane]-8-yl]oxy-tert-butyl-dimethylsilane |
InChI |
InChI=1S/C18H32O4Si/c1-17(2,3)23(4,5)22-14-9-12-19-15-13-20-18(21-16(14)15)10-7-6-8-11-18/h9,12,14-16H,6-8,10-11,13H2,1-5H3/t14-,15-,16+/m1/s1 |
InChI Key |
QAMVGHKHCQTXIJ-OAGGEKHMSA-N |
Isomeric SMILES |
CC(C)(C)[Si](C)(C)O[C@@H]1C=CO[C@H]2[C@H]1OC3(CCCCC3)OC2 |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1C=COC2C1OC3(CCCCC3)OC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


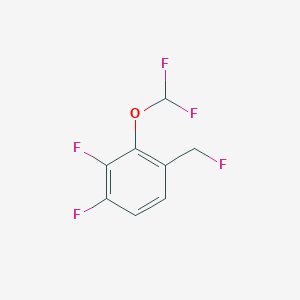

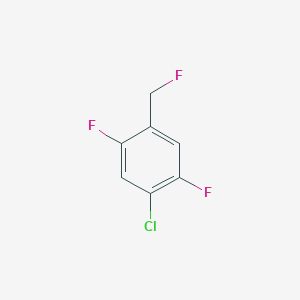
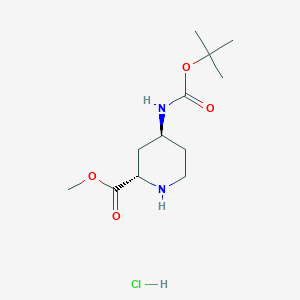
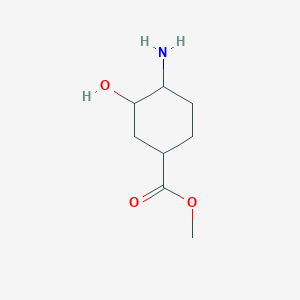

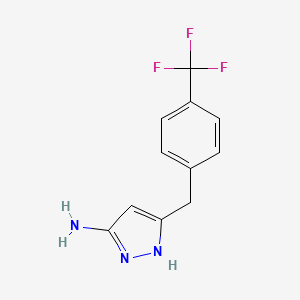
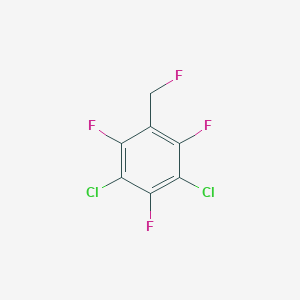
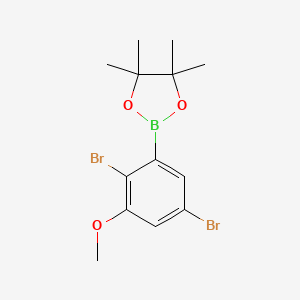

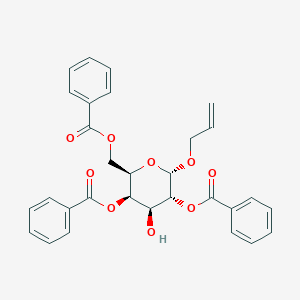

![(3S,8AS)-5-Cyano-3-phenylhexahydro-2H-oxazolo[3,2-A]pyridine](/img/structure/B14035583.png)
![6-Chloro-7H-dibenzo[c,g]carbazole](/img/structure/B14035586.png)
